Desmethyl Doxylamine-d5
Description
Properties
Molecular Formula |
C₁₆H₁₅D₅N₂O |
|---|---|
Molecular Weight |
261.37 |
Synonyms |
N,N-Dimethyl-2-(phenyl-2-pyridinylmethoxy)ethanamine-d5; _x000B_2-[α-[2-(Dimethylamino)ethoxy]benzyl]pyridine-d5; |
Origin of Product |
United States |
Foundational & Exploratory
Desmethyl Doxylamine-d5 CAS number and physicochemical properties
Technical Whitepaper: Desmethyl Doxylamine-d5
Executive Summary
Desmethyl Doxylamine-d5 (also known as N-Desmethyl Doxylamine-d5) is a stable isotope-labeled internal standard (SIL-IS) critical for the precise quantification of Doxylamine metabolites in biological matrices. As the primary metabolite of the first-generation antihistamine Doxylamine, N-Desmethyl Doxylamine represents a key biomarker for pharmacokinetic (PK) profiling and metabolic stability studies.
This technical guide provides a comprehensive analysis of the deuterated standard, focusing on its physicochemical stability, isotopic purity, and application in LC-MS/MS bioanalysis. By incorporating a pentadeuterated phenyl ring (phenyl-d5), this isotopologue eliminates the risk of deuterium scrambling associated with labile positions, ensuring data integrity in regulated bioanalysis.
Chemical Identity & Physicochemical Properties
The following data consolidates specific isotopic parameters with physicochemical constants derived from the unlabeled analogue, as isotopic substitution has negligible effects on bulk properties like solubility and pKa.
Identity Matrix
| Property | Specification |
| Chemical Name | N-Desmethyl Doxylamine-d5 |
| IUPAC Name | N-methyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-(pyridin-2-yl)ethoxy]ethanamine |
| CAS Number | 2714484-40-7 (Generic d5-base) Note: 2983161-60-8 refers specifically to the (R)-enantiomer d5-base.[1] |
| Molecular Formula | C₁₆H₁₅D₅N₂O |
| Molecular Weight | 261.37 g/mol |
| Isotopic Purity | ≥ 99% Deuterium incorporation |
| Chemical Purity | ≥ 98% |
| Appearance | White to off-white solid (typically supplied as Succinate or HCl salt) |
Structural Configuration
The deuterium label is located on the phenyl ring (phenyl-d5). This position is metabolically stable and resistant to back-exchange in aqueous media, unlike labels placed on the ethylamine chain or near acidic protons.
Figure 1: Structural connectivity of Desmethyl Doxylamine-d5 highlighting the stable isotope location.
Physicochemical Constants
| Parameter | Value (Approx.) | Context |
| pKa | ~9.2 (Amine) | Basic secondary amine; positively charged at physiological pH. |
| LogP | 2.2 – 2.5 | Moderately lipophilic; suitable for Reversed-Phase LC. |
| Solubility | Soluble | DMSO, Methanol, Ethanol. |
| Solubility (Aq) | ~3 mg/mL (PBS pH 7.[2][3]2) | High aqueous solubility aids in stock solution preparation. |
| Hygroscopicity | High | Salts (Succinate/HCl) are hygroscopic; store in desiccator. |
Metabolic Context & Bioanalytical Significance
Understanding the metabolic pathway is essential for designing selectivity assays. Doxylamine undergoes N-demethylation via Cytochrome P450 enzymes (primarily CYP2D6, CYP1A2, and CYP2C9) to form N-Desmethyl Doxylamine.
Metabolic Pathway Diagram
Figure 2: Metabolic cascade of Doxylamine showing the positioning of the d5-Internal Standard.
Causality in Assay Design:
-
Mass Shift (+5 Da): The 5 Dalton mass difference (256 vs. 261) prevents "cross-talk" or spectral overlap between the analyte and the IS, provided the isotopic purity is high (>99%).
-
Co-elution: As an isotopologue, the d5 variant co-elutes with the analyte, perfectly compensating for matrix effects (ion suppression/enhancement) during ESI-MS/MS.
Bioanalytical Method Guidelines (LC-MS/MS)
This protocol outlines a self-validating workflow for quantifying N-Desmethyl Doxylamine in human plasma.
Mass Spectrometry Parameters (MRM)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |
| Analyte | 257.2 [M+H]⁺ | 167.1 | 22 | Loss of dimethylamine chain |
| IS (d5) | 262.2 [M+H]⁺ | 172.1 | 22 | Retention of d5-phenyl ring |
Note: The fragmentation pattern typically retains the phenyl-pyridine chiral center. Since the d5 label is on the phenyl ring, the product ion shifts by +5 Da, maintaining specificity.
Sample Preparation (LLE Protocol)
Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to minimize matrix effects for this lipophilic amine.
-
Aliquot: Transfer 200 µL plasma to a chemically resistant tube.
-
IS Addition: Spike 20 µL of Desmethyl Doxylamine-d5 working solution (500 ng/mL in MeOH).
-
Basification: Add 50 µL 0.1 M NaOH. Rationale: Adjusts pH > pKa (~9.2) to neutralize the amine, ensuring transfer to the organic phase.
-
Extraction: Add 1.5 mL MTBE (Methyl tert-butyl ether). Vortex for 5 mins.
-
Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Reconstitution: Evaporate supernatant under N₂ stream; reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Flow Rate: 0.4 mL/min.
Handling, Stability, and Safety
Storage Protocols:
-
Solid State: Store at -20°C . Protect from light and moisture.
-
Stock Solutions: Stable in Methanol/DMSO at -20°C for up to 6 months.
-
Aqueous Solutions: Prepare fresh. The secondary amine is susceptible to oxidation over extended periods in non-acidified aqueous buffers.
Safety (E-E-A-T):
-
Hazard: Potent histamine antagonist metabolite. Treat as toxic if swallowed or inhaled.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during weighing and stock preparation.
References
-
Pharmaffiliates. (2025). Desmethyl Doxylamine-d5 Certificate of Analysis & Product Specification (CAS 2714484-40-7). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135338, N-Desmethyldoxylamine. Retrieved from [Link]
-
Bookstaff, R. C., et al. (1996). Effects of doxylamine succinate on thyroid hormone balance and enzyme induction in mice. Toxicology and Applied Pharmacology. Retrieved from [Link]
Sources
Understanding deuterium labeling positions in Desmethyl Doxylamine
An In-depth Technical Guide to Understanding Deuterium Labeling Positions in Desmethyl Doxylamine
Executive Summary
The strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a potent tool in drug development, capable of enhancing the pharmacokinetic and safety profiles of therapeutic agents.[1][2] This guide provides a detailed scientific examination of the rationale and methodology for deuterium labeling of Desmethyl Doxylamine, the primary active metabolite of the widely used antihistamine, Doxylamine. By leveraging the kinetic isotope effect (KIE), selective deuteration can attenuate metabolic pathways, leading to improved drug stability and a potentially optimized therapeutic window.[3][4] This document outlines the key metabolic "soft spots" on the Desmethyl Doxylamine molecule, provides a scientific basis for prioritizing specific labeling positions, and details the experimental workflows for synthesis and validation of the deuterated analog.
Introduction: The Strategic Role of Deuterium in Modern Drug Development
Deuterium, a stable, non-radioactive isotope of hydrogen, contains an additional neutron, which results in a stronger carbon-deuterium (C-D) bond compared to the more common carbon-hydrogen (C-H) bond.[5][6] In medicinal chemistry, this subtle atomic difference is exploited to influence a drug's metabolic fate. The cleavage of a C-H bond is often the rate-limiting step in metabolic reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme superfamily.[4][7]
The Kinetic Isotope Effect (KIE) describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. Because the C-D bond has a lower zero-point energy, it requires more energy to break.[3] Consequently, if a C-H bond targeted for metabolic cleavage is replaced with a C-D bond, the rate of that metabolic reaction can be significantly reduced.[3] This "deuterium switch" strategy can lead to several therapeutic advantages:
-
Improved Metabolic Stability: A slower rate of metabolism can increase the drug's half-life and overall exposure (AUC).[5][6]
-
Reduced Toxic Metabolites: If a specific metabolic pathway leads to the formation of a toxic metabolite, deuteration can steer metabolism away from that pathway.[6]
-
Enhanced Efficacy and Safety: A more stable and predictable pharmacokinetic profile can lead to lower and less frequent dosing, improving patient compliance and potentially reducing off-target effects.[1]
The successful development and FDA approval of deuterated drugs like deutetrabenazine have validated this approach as a low-risk strategy for improving upon existing therapies.[1][5]
Doxylamine and its Primary Metabolite, Desmethyl Doxylamine: A Pharmacokinetic Profile
Doxylamine is a first-generation antihistamine widely used for treating insomnia and allergies.[8] Following oral administration, it is metabolized in the liver, primarily by CYP450 enzymes CYP2D6, CYP1A2, and CYP2C9.[8] The principal metabolic pathways involve N-dealkylation, leading to the formation of its major active metabolites, N-desmethyldoxylamine and, subsequently, N,N-didesmethyldoxylamine.[8][9][10][11]
-
Doxylamine: (RS)-N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine.[8]
-
N-desmethyldoxylamine: N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine.[12][13]
Desmethyl Doxylamine retains biological activity and is a critical compound to consider for modification, as its own metabolic stability contributes to the overall pharmacodynamic effect and duration of action of the parent drug.
Identifying Strategic Positions for Deuterium Labeling on Desmethyl Doxylamine
To rationally design a deuterated version of Desmethyl Doxylamine, we must first identify the metabolically labile C-H bonds, or "soft spots," on the molecule. Based on the established metabolic pathway of Doxylamine, the most vulnerable site on Desmethyl Doxylamine is the remaining N-methyl group, which is susceptible to a second demethylation event to form N,N-didesmethyldoxylamine. Other potential, though likely secondary, sites of metabolism include the ethoxy bridge and the aromatic rings.
Caption: Key metabolic sites on Desmethyl Doxylamine for strategic deuterium labeling.
Rationale for Prioritizing Labeling Positions
The selection of a labeling position is dictated by its involvement in the rate-determining step of a major metabolic pathway. The goal is to impede metabolism without altering the drug's fundamental interaction with its therapeutic target.
| Position | Labeling Site | Rationale & Scientific Justification | Priority |
| 1 | N-methyl group | The primary metabolic pathway for Desmethyl Doxylamine is further N-demethylation to N,N-didesmethyldoxylamine.[9][10] Replacing the N-CH3 group with an N-CD3 group directly targets this C-H bond cleavage step. This is expected to significantly slow down the formation of the inactive didesmethyl metabolite, thereby prolonging the half-life of the active Desmethyl Doxylamine. This is a well-established and highly effective strategy in deuterated drug design.[3][4] | High |
| 2 | Ethoxy bridge | The C-H bonds on the ethyl chain connecting the ether oxygen and the nitrogen are potential sites for oxidative metabolism, although this is considered a minor pathway compared to N-demethylation. Deuterating these positions (-O-CD2-CH2-N- or -O-CH2-CD2-N-) could offer a secondary stabilization effect. | Medium |
| 3 | Aromatic rings | The phenyl or pyridyl rings could undergo hydroxylation, another common metabolic reaction. Labeling these rings (e.g., phenyl-d5) would slow this process. However, for Doxylamine and its metabolites, N-dealkylation is the predominant pathway reported.[8][9] Aromatic deuteration is therefore a lower priority unless specific evidence suggests significant ring hydroxylation. | Low |
Experimental Workflow: Synthesis and Validation
This section outlines a robust workflow for the synthesis of N-(trideuteromethyl)-Desmethyl Doxylamine (d3-Desmethyl Doxylamine) and the subsequent confirmation of its structure and isotopic purity.
Caption: Workflow for the synthesis and analytical validation of deuterated Desmethyl Doxylamine.
Protocol 1: Synthesis of N-(trideuteromethyl)-Desmethyl Doxylamine
-
Reactant Preparation: Dissolve N,N-didesmethyldoxylamine (1 equivalent) and a non-nucleophilic base such as potassium carbonate (2 equivalents) in an anhydrous polar aprotic solvent (e.g., acetonitrile).
-
Methylation: Add deuterated iodomethane (CD3I, 1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove the base. Evaporate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using silica gel flash column chromatography to yield the final d3-Desmethyl Doxylamine.
Protocol 2: Analytical Characterization and Isotopic Purity Confirmation
The confirmation of successful deuteration relies on a combination of spectroscopic techniques that provide orthogonal data.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the precise location of deuterium incorporation.[15][16]
-
¹H-NMR: Acquire a proton NMR spectrum. Successful labeling at the N-methyl position will be confirmed by the disappearance or significant reduction (>98%) of the characteristic singlet peak corresponding to the N-CH3 protons.
-
²H-NMR: Acquire a deuterium NMR spectrum. This provides direct evidence of deuteration. A signal will appear at the chemical shift corresponding to the N-CD3 group, confirming its presence.[17]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the mass change and determine the isotopic enrichment.
-
Procedure: Analyze the purified compound using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis:
-
Mass Confirmation: The molecular ion peak ([M+H]+) for d3-Desmethyl Doxylamine should be observed at a mass-to-charge ratio (m/z) that is 3.018 Da higher than the unlabeled analog due to the replacement of three ¹H atoms with three ²H atoms.
-
Isotopic Enrichment: Quantify the relative intensities of the ion peaks for the unlabeled (M+0), partially labeled (M+1, M+2), and fully labeled (M+3) species. The isotopic enrichment is calculated as the percentage of the fully deuterated species relative to all species. A value >98% is typically desired for drug development candidates.
-
-
In Vitro Metabolic Stability Assay Protocol
To validate the hypothesis that deuteration improves metabolic stability, a comparative assay using human liver microsomes (HLMs) is essential.
-
Materials:
-
Test Compounds: d3-Desmethyl Doxylamine and unlabeled Desmethyl Doxylamine (control).
-
Human Liver Microsomes (pooled).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm a solution of HLMs in phosphate buffer to 37°C.
-
Add the test compound (deuterated or unlabeled) to the microsome solution at a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the ice-cold acetonitrile solution. This stops all enzymatic activity.
-
-
Sample Processing:
-
Vortex and centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method to quantify the remaining concentration of the parent compound (deuterated or unlabeled) at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
A significantly longer t½ for d3-Desmethyl Doxylamine compared to the unlabeled control would confirm the success of the deuteration strategy in slowing metabolism.
-
Conclusion
The strategic deuteration of Desmethyl Doxylamine represents a scientifically sound approach to optimizing its therapeutic properties. By targeting the primary site of metabolic degradation—the N-methyl group—with deuterium substitution, it is possible to leverage the kinetic isotope effect to slow its clearance. This guide provides the foundational rationale for selecting this labeling position and outlines the necessary synthetic and analytical workflows to produce and validate a high-purity deuterated compound. The described in vitro metabolic assay serves as the critical experiment to confirm the hypothesis, paving the way for further preclinical and clinical development. This targeted approach exemplifies how subtle atomic modifications can lead to significant improvements in drug performance, safety, and efficacy.
References
- Mullard, A. (2016). Deuterium-for-hydrogen switcheroo finally delivers. Nature Reviews Drug Discovery, 15(11), 741-743.
-
Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]
-
Wikipedia. (n.d.). Doxylamine. Retrieved from [Link]
-
Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]
-
JRF Global. (n.d.). Deuterated Drugs – A New Beginning. [Link]
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(1), 69-87. [Link]
-
Apotex Inc. (2024). APO-DOXYLAMINE/B6 Product Monograph. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Slikker, W., et al. (1983). Metabolism of 14C-Labeled Doxylamine Succinate (Bendectin) in the Rhesus Monkey (Macaca mulatta). Journal of Pharmacology and Experimental Therapeutics, 225(1), 150-156. [Link]
-
Harbeson, S. L., & Tung, R. D. (2014). Deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]
-
Ganes, E., et al. (1976). Metabolism of Doxylamine in Man. Arzneimittelforschung, 26(11), 2001-2004. [Link]
-
Science is Everyone. (2023). Deuteration in Drug Development: Tiny Reactions with Big Promise. [Link]
-
Scott, D., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562-584. [Link]
-
El-Feky, M., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 524. [Link]
-
Hexonsynth. (n.d.). Desmethyl Doxylamine. Retrieved from [Link]
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). The role of hydrogen isotope exchange in the synthesis of deuterated pharmaceuticals. Angewandte Chemie International Edition, 57(11), 2858-2874. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Desmethyldoxylamine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Doxylamine. PubChem Compound Database. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). N-desmethyl-Doxylamine (succinate). Retrieved from [Link]
-
Study Mind. (2022). Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]
- Google Patents. (n.d.). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.uniupo.it [research.uniupo.it]
- 3. Portico [access.portico.org]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jrfglobal.com [jrfglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Doxylamine - Wikipedia [en.wikipedia.org]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buy N-desmethyl-Doxylamine (succinate) [smolecule.com]
- 13. N-Desmethyldoxylamine | C16H20N2O | CID 135338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. studymind.co.uk [studymind.co.uk]
- 17. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Preparation of Doxylamine Metabolites from Urine Samples
Introduction
Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely available as an over-the-counter sedative and is also used in combination with pyridoxine for the treatment of nausea and vomiting during pregnancy[1]. Given its widespread use and potential for misuse, robust analytical methods for the detection of doxylamine and its metabolites in biological matrices are crucial for clinical and forensic toxicology[2][3]. This document provides a detailed guide to the sample preparation protocols for the analysis of doxylamine and its primary metabolites in human urine.
Doxylamine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP2C9), before its excretion.[1] The major metabolic pathways include N-demethylation, N-oxidation, and side-chain cleavage[4][5][6]. Consequently, a comprehensive toxicological analysis must target not only the parent drug but also its key metabolites, which can be present in both free and conjugated forms (e.g., glucuronides)[6][7].
This application note details several field-proven sample preparation protocols, including enzymatic hydrolysis, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analytical objective, available instrumentation (GC-MS or LC-MS/MS), and the desired level of sensitivity and selectivity.
Understanding Doxylamine Metabolism in Urine
The primary metabolites of doxylamine excreted in urine include:
-
N-desmethyldoxylamine
-
N,N-didesmethyldoxylamine
-
Doxylamine N-oxide
-
Metabolites from side-chain cleavage, such as 2-[1-phenyl-1-(2-pyridinyl)ethoxy]acetic acid and 1-[1-phenyl-1-(2-pyridinyl)ethoxy]methanol [4][8]
-
Conjugated metabolites, including quaternary ammonium N-glucuronide of doxylamine and N-desmethyldoxylamine N-glucuronide [7]
A significant portion of these metabolites are excreted as glucuronide conjugates, which increases their water solubility and facilitates renal clearance[6][9]. Therefore, a hydrolysis step is often necessary to cleave these conjugates and analyze the total (free + conjugated) metabolite concentration.
Metabolic Pathway of Doxylamine
Caption: Major metabolic pathways of Doxylamine.
Pre-analytical Considerations: Sample Collection and Storage
Proper sample handling is paramount to ensure the integrity of the analytical results.
-
Collection: Urine specimens should be collected in clean, dry containers[10][11]. The time of collection relative to the last known dose should be recorded if possible.
-
Storage: For short-term storage (up to 48 hours), samples should be refrigerated at 2-8°C. For long-term storage, freezing at -20°C or lower is recommended to prevent degradation of the analytes.[10][11]
Protocol 1: Enzymatic Hydrolysis for Total Metabolite Analysis
Objective: To cleave glucuronide conjugates to their corresponding free forms for total drug and metabolite quantification. This step is crucial for obtaining an accurate representation of doxylamine exposure.
Rationale: Many drug metabolites are conjugated with glucuronic acid in the liver to increase their water solubility and facilitate their excretion in urine[9]. Enzymatic hydrolysis, typically using β-glucuronidase, is a common and effective method to reverse this conjugation, allowing for the analysis of the free (unconjugated) form of the drug and its metabolites[7][9].
Materials:
-
Urine sample
-
β-glucuronidase enzyme (e.g., from Helix pomatia or recombinant sources)[7][12]
-
pH buffer (e.g., acetate or phosphate buffer, pH adjusted according to enzyme specifications)
-
Internal standard(s)
-
Incubator or water bath
Step-by-Step Procedure:
-
Pipette 1-2 mL of the urine sample into a labeled glass tube.
-
Add an appropriate volume of the internal standard solution.
-
Add the pH buffer to adjust the urine sample to the optimal pH for the β-glucuronidase enzyme (typically pH 4.5-5.0).
-
Add the β-glucuronidase enzyme. The amount will depend on the enzyme's activity and the sample volume.
-
Gently vortex the mixture.
-
Incubate the sample at an elevated temperature (e.g., 37-60°C) for a specified period (from 30 minutes to several hours), following the enzyme manufacturer's recommendations[12]. Room temperature hydrolysis with newer recombinant enzymes is also an option for automated systems[12].
-
After incubation, cool the sample to room temperature before proceeding to the extraction step.
Protocol 2: Liquid-Liquid Extraction (LLE)
Objective: To isolate doxylamine and its metabolites from the urine matrix based on their partitioning behavior between two immiscible liquids.
Rationale: LLE is a fundamental and widely used technique for the extraction of drugs from biological fluids. Doxylamine and its primary metabolites are basic compounds. By adjusting the pH of the urine sample to be alkaline (typically pH 9-10), these compounds will be in their non-ionized, more lipophilic form, which enhances their partitioning into a non-polar organic solvent.[13][14]
LLE Workflow
Caption: General workflow for Liquid-Liquid Extraction (LLE).
Materials:
-
Hydrolyzed urine sample
-
Alkaline buffer or solution (e.g., ammonium hydroxide, sodium carbonate)
-
Extraction solvent (e.g., n-butyl chloride, ethyl acetate/n-heptane mixture)[13][14]
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the analytical instrument)
Step-by-Step Procedure:
-
To the hydrolyzed urine sample, add an alkaline buffer to adjust the pH to approximately 9.8[13].
-
Add 3-5 mL of the extraction solvent.
-
Cap the tube and vortex for 1-2 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
Centrifuge at 2000-3000 rpm for 5-10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., mobile phase for LC-MS/MS or a derivatizing agent for GC-MS).
-
The sample is now ready for injection into the analytical instrument.
Protocol 3: Solid-Phase Extraction (SPE)
Objective: To isolate and concentrate doxylamine and its metabolites from urine using a solid sorbent, providing a cleaner extract compared to LLE.
Rationale: SPE offers a more selective and often more efficient extraction than LLE, with reduced solvent consumption. For basic compounds like doxylamine, a cation-exchange SPE sorbent is highly effective. The sorbent retains the positively charged analytes from the sample load, allows for the washing away of neutral and acidic interferences, and then the analytes are eluted with a solvent that neutralizes the charge interaction.
SPE Workflow
Caption: General workflow for Solid-Phase Extraction (SPE).
Materials:
-
Hydrolyzed urine sample
-
Cation-exchange SPE cartridges (e.g., mixed-mode polymeric reverse phase/cation exchange)[9]
-
SPE vacuum manifold or positive pressure processor
-
Solvents for conditioning, washing, and elution (e.g., methanol, deionized water, ammonium hydroxide in ethyl acetate)[15]
-
Evaporation and reconstitution supplies as in LLE.
Step-by-Step Procedure:
-
Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water or a buffer through the sorbent. This activates the sorbent for analyte retention.
-
Loading: Apply the pre-treated (hydrolyzed and pH-adjusted) urine sample to the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with deionized water followed by a weak organic solvent (e.g., methanol) to remove matrix interferences.
-
Elution: Elute the retained doxylamine and its metabolites using a small volume of a basic organic solvent (e.g., 2% ammonium hydroxide in ethyl acetate)[15].
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis, as described in the LLE protocol.
Data Summary and Method Comparison
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Analyte partitioning between immiscible liquids. | Analyte retention on a solid sorbent. |
| Selectivity | Moderate; dependent on pH and solvent choice. | High; sorbent chemistry provides specificity. |
| Recovery | Generally good, but can be variable. | Typically high and reproducible. |
| Cleanliness of Extract | Can have significant matrix effects. | Generally cleaner extracts. |
| Solvent Consumption | High. | Low to moderate. |
| Automation Potential | Limited. | High. |
| Cost per Sample | Low (reagents). | Higher (cartridges). |
| Typical Application | Routine screening, high-throughput labs. | Confirmation, low detection limits required. |
Conclusion
The selection of an appropriate sample preparation protocol is a critical step in the analytical workflow for doxylamine and its metabolites in urine. For comprehensive toxicological screening, an initial enzymatic hydrolysis step is highly recommended to account for conjugated metabolites. Liquid-liquid extraction offers a cost-effective, albeit less clean, method suitable for many applications. For higher sensitivity, selectivity, and for methods requiring minimal matrix effects, such as LC-MS/MS, solid-phase extraction is the preferred technique. The protocols outlined in this application note provide a robust foundation for researchers, scientists, and drug development professionals to accurately and reliably quantify doxylamine and its metabolites in urine samples.
References
-
Doxylamine - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
- Slikker, W., Jr., Holder, C. L., Lipe, G. W., Korfmacher, W. A., Thompson, H. C., Jr., & Bailey, J. R. (1986). Metabolism of 14C-labeled doxylamine succinate (Bendectin) in the rhesus monkey (Macaca mulatta). Journal of Analytical Toxicology, 10(3), 87–92.
- Duchesnay Inc. (2024, November 15). Doxylamine succinate, Pyridoxine hydrochloride Delayed release Tablets.
- Gielsdorf, W., & Schubert, K. (1981). [Biotransformation of doxylamine: isolation, identification and synthesis of some metabolites (author's transl)]. Journal of Clinical Chemistry and Clinical Biochemistry, 19(7), 485–490.
- Holder, C. L., Korfmacher, W. A., Slikker, W., Jr., Thompson, H. C., Jr., & Gosnell, A. B. (1985). Mass spectral characterization of doxylamine and its rhesus monkey urinary metabolites. Biomedical Mass Spectrometry, 12(4), 151–158.
- Thompson, H. C., Jr., Holder, C. L., & Bowman, M. C. (1984). Trace level determination of doxylamine in nonhuman primate plasma and urine by GC/NPD and HPLC. Journal of Analytical Toxicology, 8(5), 206–210.
- Eom, K. D., Jung, B. H., Chung, B. C., Slikker, W., Jr., & Park, J. S. (1992). Metabolites of Doxylamine succinate in Human Urine. Yakhak Hoeji, 36(3), 187-194.
- Holder, C. L., Korfmacher, W. A., Slikker, W., Jr., Thompson, H. C., Jr., & Gosnell, A. B. (1985). Mass spectral characterization of doxylamine and its rhesus monkey urinary metabolites. Biomedical Mass Spectrometry, 12(4), 151–158.
-
Biotage. (n.d.). An Automated Approach to Urine Sample Preparation Employing Room Temperature Enzymatic Hydrolysis. Retrieved February 22, 2026, from [Link]
- Schönberg, L., Grobosch, T., Lampe, D., & Kloft, C. (2011). Toxicological Screening in Urine: Comparison of two Automated HPLC Screening Systems. Toxichem + Krimtech, 78(Special Issue), 256-260.
- Thompson, H. C., Jr., Holder, C. L., & Bowman, M. C. (1982). Trace analysis of doxylamine succinate in animal feed, human, urine, and wastewater by GC using a rubidium-sensitized nitrogen detector.
- Dynacare. (2025, June). BROAD SPECTRUM TOXICOLOGY SCREEN INTERPRETATION GUIDE.
- Hartwig, S., Tsokos, M., & Püschel, K. (2014). Post-mortem evidence of doxylamine in toxicological analyses. Science & Justice, 54(2), 118–123.
-
NYC Office of Chief Medical Examiner. (n.d.). BASIC DRUGS QUANTITATION by NPD GAS CHROMATOGRAPHY. Retrieved February 22, 2026, from [Link]
-
Biotage. (n.d.). Current Methodologies for Drugs of Abuse Urine Testing - A White Paper from Biotage. Retrieved February 22, 2026, from [Link]
- DPX Technologies. (2020, February 10). Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction [Video]. YouTube.
-
Maine Health and Environmental Testing Laboratory. (2023, April 6). Urine Drug Procedures. Retrieved from [Link]
- Schönberg, L., Grobosch, T., & Lampe, D. (2011). Automatic quantification of doxylamine and diphenhydramine in human plasma. Shimadzu News, (1), 16-18.
-
National Center for Biotechnology Information. (n.d.). Doxylamine. PubChem Compound Database. Retrieved February 22, 2026, from [Link]
-
The Good Scents Company. (n.d.). Doxylamine succinate. Retrieved February 22, 2026, from [Link]
- Montes-García, M. J., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5649.
- Gima S.p.A. (n.d.). One Step Drug Screen Test Strip (Urine) Package Insert. Retrieved from a relevant medical device supplier website.
- SPINREACT. (2014, July 3). One Step Drug Screen Test Device (Urine) Package Insert. Retrieved from a relevant medical device supplier website.
- Mercan, S., et al. (2020). Determination of doxylamine from a tea sample: A claim of drug facilitated crime.
- Meatherall, R. (2009). Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone. Journal of the Royal College of Physicians of Edinburgh, 39(2), 128–131.
-
FooDB. (2011, September 21). Showing Compound Doxylamine (FDB022751). Retrieved from [Link]
- Peaston, R. T., & Weinkove, C. (2004). Analytical methods for determining urinary catecholamines in healthy subjects. Annals of Clinical Biochemistry, 41(Pt 1), 17–38.
- Köppel, C., Tenczer, J., & Ibe, K. (1987). Poisoning with over-the-counter doxylamine preparations: an evaluation of 109 cases. Human Toxicology, 6(5), 355–359.
- Canfield, D. V., et al. (1996). A Comprehensive Drug Screening Procedure for Urine Using HPLC, TLC, and Mass Spectroscopy.
- Logvinenko, I. O., et al. (2015). Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. Journal of Chemical and Pharmaceutical Research, 7(10), 714-723.
- Suneetha, A., & Rao, D. D. (2015). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ACETAMENOPHEN DEXTROMETHORPHAN HYDRO BROMIDE DOXYLAMINE SUCCINATE IN SOFT GEL CAPSULE DOSAGE FORM BY USING RP-HPLC. Indo American Journal of Pharmaceutical Research, 5(08), 3045-3053.
- Suneetha, A., & Rao, D. D. (2015). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ACETAMENOPHEN DEXTROMETHORPHAN HYDROBROMIDE DOXYLAMINE SUCCINATE IN SOFT GEL CAPSULE DOSAGE FORM BY USING RP-HPLC.
- Hay, A. D., et al. (2016). The Diagnosis of Urinary Tract infection in Young children (DUTY). Health Technology Assessment, 20(51).
Sources
- 1. Doxylamine - Wikipedia [en.wikipedia.org]
- 2. Post-mortem evidence of doxylamine in toxicological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 14C-labeled doxylamine succinate (Bendectin) in the rhesus monkey (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Biotransformation of doxylamine: isolation, identification and synthesis of some metabolites (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolites of Doxylamine succinate in Human Urine [yakhak.org]
- 8. Mass spectral characterization of doxylamine and its rhesus monkey urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. gimaitaly.com [gimaitaly.com]
- 11. spinreact.com [spinreact.com]
- 12. lcms.cz [lcms.cz]
- 13. nyc.gov [nyc.gov]
- 14. acgpubs.org [acgpubs.org]
- 15. faa.gov [faa.gov]
MRM transitions for Desmethyl Doxylamine-d5 detection
Application Note: AN-TOX-2026-D5
Topic: Targeted Quantitation of
Abstract
This protocol details the method development and validation parameters for the quantification of
Strategic Method Design & Mechanistic Rationale
The Chemistry of Fragmentation
To achieve high specificity, one must understand the collision-induced dissociation (CID) pathways.
-
Primary Fragmentation (Quantifier): The most abundant product ion arises from the cleavage of the ether bond, releasing the amino-ethyl side chain. This generates a resonance-stabilized (phenyl)(pyridin-2-yl)methyl cation .
-
Precursor:
257.2 -
Product:
182.1
-
-
Internal Standard Logic (
-Desmethyldoxylamine-d5): The commercially available d5-variant typically carries the deuterium label on the phenyl ring. Consequently, the core carbocation fragment shifts by +5 Da.-
Precursor:
262.2 -
Product:
187.1
-
-
Secondary Fragmentation (Qualifier): Further loss of the methyl group from the pyridyl system or ring contraction often yields the
167.1 ion from the 182 fragment.
Fragmentation Pathway Diagram
Figure 1: Mechanistic fragmentation pathway for N-Desmethyldoxylamine in ESI+ mode.
Experimental Protocol
Reagents & Materials
-
Analyte:
-Desmethyldoxylamine (CAS: 78868-03-8).[1][2] -
Internal Standard (IS):
-Desmethyldoxylamine-d5 (Ring-d5). -
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.
Sample Preparation (Protein Precipitation)
Note: This method minimizes matrix effects common in urine/plasma.
-
Aliquot: Transfer 100 µL of sample (Plasma/Urine) to a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of IS working solution (1,000 ng/mL in MeOH). Vortex 10s.
-
Precipitation: Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 2 mins.
-
Separation: Centrifuge at 14,000 x g for 10 mins at 4°C.
-
Reconstitution: Transfer 100 µL of supernatant to a clean vial. Evaporate under
(40°C). Reconstitute in 100 µL of Mobile Phase A:B (90:10).
LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) or Phenyl-Hexyl for enhanced selectivity.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 0.5 | 10 | Load |
| 3.5 | 90 | Elution |
| 4.5 | 90 | Wash |
| 4.6 | 10 | Re-equilibration |
| 6.0 | 10 | End |
MRM Acquisition Parameters
The following transitions must be verified via direct infusion tuning on your specific instrument (e.g., Sciex QTRAP, Agilent 6400, Waters Xevo).
Table 1: Optimized MRM Transitions
| Compound | Polarity | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V)* | Role |
| ESI + | 257.2 | 182.1 | 50 | 20 - 25 | Quantifier | |
| ESI + | 257.2 | 167.1 | 50 | 35 - 40 | Qualifier | |
| ESI + | 262.2 | 187.1 | 50 | 20 - 25 | IS Quant |
*Note: Collision Energy (CE) values are approximate. Perform a "ramping" experiment (+/- 5V) during tuning to maximize signal.
Self-Validating Workflow & Troubleshooting
To ensure Trustworthiness and system integrity, implement this decision-tree workflow before running patient/study samples.
System Suitability Test (SST)
-
Sensitivity Check: Inject a standard at the Lower Limit of Quantitation (LLOQ). Signal-to-Noise (S/N) must be > 10.
-
Retention Time Check: Analyte and IS must co-elute (within 0.05 min). If IS elutes significantly earlier, it indicates a "Deuterium Isotope Effect" on separation—switch to a Phenyl-Hexyl column to mitigate this.
-
Ion Ratio Confirmation: The ratio of Quantifier (182) to Qualifier (167) peak areas must remain consistent (
) with the calibration standards.
Troubleshooting Logic Diagram
Figure 2: Rapid troubleshooting decision tree for sensitivity loss.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135338, N-Desmethyldoxylamine. Retrieved from [Link]
-
Zhang, X., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma.[3][4] Journal of Pharmaceutical and Biomedical Analysis.[3] Retrieved from [Link]
-
Splendid Lab. Desmethyl Doxylamine-d5 Product Specification and Structure. Retrieved from [Link]
Sources
- 1. N-Desmethyldoxylamine | C16H20N2O | CID 135338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kmpharma.in [kmpharma.in]
- 3. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Retention Time Shifts for Deuterated Internal Standards
Welcome to the technical support center for advanced chromatographic troubleshooting. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated internal standards (IS) in their quantitative mass spectrometry workflows. It provides in-depth, scientifically-grounded answers to common questions regarding the often-observed phenomenon of retention time (RT) shifts between an analyte and its deuterated counterpart. Our goal is to move beyond simple procedural steps to explain the causality behind these shifts and provide robust, field-proven strategies to manage them effectively.
Section 1: The Underlying Science - The Deuterium Isotope Effect
Q1: Why does my deuterated internal standard not have the exact same retention time as my analyte?
A: The core reason your deuterated internal standard (IS) and analyte don't co-elute perfectly is the chromatographic isotope effect . While chemically identical, the substitution of a hydrogen (H) atom with a deuterium (D) atom introduces subtle but significant changes to the molecule's physicochemical properties.
The fundamental difference lies in the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is slightly shorter, stronger, and has a lower vibrational energy. This results in the deuterated molecule having a smaller van der Waals radius and reduced polarizability. These seemingly minor changes alter the strength of the intermolecular interactions between your compound and the chromatographic stationary phase.
In most cases, particularly in reversed-phase liquid chromatography (RPLC), these changes lead to slightly weaker interactions with the nonpolar stationary phase. Weaker interactions mean the deuterated compound travels through the column faster, resulting in an earlier elution time.[1] This is often referred to as an "inverse isotope effect."
Section 2: Characterizing the Shift - What to Expect
Q2: Is it normal for my deuterated standard to elute earlier than the analyte?
A: Yes, in reversed-phase liquid chromatography (RPLC) and most gas chromatography (GC) applications, it is very common for the deuterated standard to elute slightly before the non-deuterated analyte.[2] As explained above, the reduced polarizability of the C-D bond leads to weaker van der Waals interactions with the hydrophobic stationary phase (e.g., C18). This weaker "attraction" to the stationary phase results in a shorter retention time. The magnitude of this shift is typically small, often less than 0.2 minutes, but it is observable with modern high-resolution chromatography systems.
Q3: When might a deuterated standard elute later?
A: A later elution for the deuterated standard is characteristic of normal-phase liquid chromatography (NPLC) .[3] In NPLC, the stationary phase is polar (e.g., silica), and the mobile phase is nonpolar. Retention is driven by polar interactions, such as hydrogen bonding. The subtle electronic differences in the C-D bond can, in this context, lead to stronger interactions with the polar stationary phase compared to the C-H bond. Stronger interactions result in a longer retention time.[3] Some studies have also noted a "normal isotope effect" (later elution of deuterated compounds) on polar stationary phases in GC.[2]
Data Presentation: Summary of Expected Retention Time Shifts
| Chromatographic Mode | Stationary Phase Type | Typical Elution Order | Underlying Mechanism |
| Reversed-Phase (RPLC) | Nonpolar (e.g., C18, C8) | Deuterated IS elutes before analyte | Weaker van der Waals interactions due to reduced polarizability of C-D bonds. |
| Normal-Phase (NPLC) | Polar (e.g., Silica, Diol) | Deuterated IS elutes after analyte | Stronger polar interactions (e.g., hydrogen bonding) with the stationary phase.[3] |
| Gas Chromatography (GC) | Nonpolar Phases | Deuterated IS elutes before analyte | Weaker intermolecular interactions with the stationary phase.[1][2] |
| Gas Chromatography (GC) | Polar Phases | Deuterated IS may elute after analyte | Dependent on specific analyte-phase interactions.[2] |
Section 3: Troubleshooting Guide - When Shifts Become a Problem
Q4: My retention time difference between the analyte and IS is unstable from run to run. What should I investigate?
A: An unstable delta RT (ΔRT) between your analyte and IS is a critical issue that undermines the core principle of using an internal standard: to reliably correct for variability.[4] If the ΔRT is not constant, the IS is not experiencing the same analytical conditions as the analyte. This instability is almost always caused by insufficient control over chromatographic parameters.
The following workflow can help diagnose the root cause:
Causality Explained:
-
Temperature: Temperature is a critical variable. A mere 1°C increase can decrease retention time by 1-2% in RPLC.[5][6] If the column is not properly thermostatted, fluctuations in ambient lab temperature will cause RTs to drift, and this drift may not be perfectly proportional for the analyte and the IS, altering the ΔRT.[7]
-
Gradient Delay/Pump Performance: In gradient elution, small variations in mobile phase composition can have a significant impact on retention.[8] Poor pump performance, such as inaccurate mixing or pressure ripples, can create "waves" in the mobile phase composition.[8] Because the analyte and IS have slightly different sensitivities to solvent strength, these waves can cause inconsistent shifts.
-
Column Equilibration: Insufficient re-equilibration between gradient runs is a common cause of RT drift, especially in the early part of an analytical batch.[6] The stationary phase chemistry must return to the precise initial conditions before the next injection to ensure reproducible retention.
Q5: The separation between my analyte and IS is causing inaccurate quantification due to differential matrix effects. What can I do?
A: This is a serious issue, particularly in complex matrices like plasma or tissue extracts. If the analyte and IS separate chromatographically, they may elute at points where the co-eluting matrix components are different.[9] This leads to one compound experiencing more or less ion suppression/enhancement than the other, which invalidates the internal standard's ability to correct for matrix effects.[3][10] The primary goal is to force co-elution.
Experimental Protocol: Method Adjustments to Achieve Co-elution
-
Reduce Chromatographic Resolution: While high resolution is often desired, in this case, it is counterproductive.
-
Action: Switch to a column with lower theoretical plates. This could be a shorter column, a column with a larger particle size (e.g., 3.5 µm instead of 1.8 µm), or a column with a less retentive stationary phase.
-
Rationale: A lower-efficiency column produces broader peaks. This peak broadening can be sufficient to cause the analyte and IS peaks to merge into a single, composite peak, ensuring they experience the identical matrix environment upon elution.[9]
-
-
Adjust Mobile Phase Temperature:
-
Action: Systematically increase the column temperature in small increments (e.g., 5°C steps, from 30°C to 50°C).
-
Rationale: Increasing temperature reduces retention times and can alter selectivity.[5] This change in selectivity may reduce the separation factor between the analyte and IS, promoting co-elution. Higher temperatures also improve mass transfer kinetics, which can lead to narrower peaks, but the effect on selectivity is often more dominant for resolving this issue.[7]
-
-
Modify Mobile Phase Composition:
-
Action: For RPLC, slightly increase the percentage of the strong organic solvent (e.g., from 40% acetonitrile to 42%). Make minor, incremental changes.
-
Rationale: This will decrease overall retention, and similar to temperature, may alter the selectivity between the two isotopologues just enough to merge the peaks. This approach should be used cautiously as it can compromise the separation from other interferences.
-
Section 4: Advanced FAQs
Q6: How many deuterium atoms are needed, and does their position matter?
A: The number and position of deuterium atoms are crucial.
-
Number: A mass difference of at least 3 atomic mass units (amu) is recommended to prevent mass spectrometric cross-talk, where the isotopic signal of the analyte contributes to the signal of the IS.[9] Therefore, at least 3 deuterium atoms (D3) are standard. More deuterium atoms (e.g., D5, D8) generally lead to a more pronounced retention time shift.[11]
-
Position: The location of the deuterium atoms significantly affects the magnitude of the isotope effect.[2] Deuteration on aliphatic groups tends to cause a greater retention shift than on aromatic rings.[2] Crucially, deuterium atoms must be placed on stable positions within the molecule. Avoid placing them on exchangeable sites like hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as they can easily exchange with hydrogen atoms from the solvent, compromising the integrity of the standard.[12]
Q7: Are there alternatives to deuterated standards if I cannot resolve retention time issues?
A: Yes. While deuterated standards are the most common, other stable isotope-labeled (SIL) internal standards can be used.
-
¹³C, ¹⁵N, or ¹⁸O Labeled Standards: These heavier isotopes are considered the "gold standard." The substitution of carbon, nitrogen, or oxygen with their heavy isotopes has a much smaller impact on the molecule's physicochemical properties compared to deuterium substitution. Consequently, these SIL-IS analogs are far less prone to chromatographic shifts and are much more likely to co-elute perfectly with the analyte.[9] The primary drawback is that they are often significantly more expensive and less commercially available than their deuterated counterparts.
Conclusion
Retention time shifts between analytes and their deuterated internal standards are a predictable consequence of the chromatographic isotope effect. Understanding the underlying principles—weaker van der Waals forces in RPLC and stronger polar interactions in NPLC—allows analysts to anticipate this behavior. While small, stable shifts are acceptable, unstable or large shifts that lead to differential matrix effects must be addressed. By systematically troubleshooting factors like temperature and gradient stability, and by methodically adjusting chromatographic conditions to promote co-elution, researchers can ensure the accuracy and reliability of their quantitative data. When insurmountable chromatographic issues persist, the use of ¹³C or ¹⁵N-labeled standards offers a robust but more costly alternative.
References
-
Li, W., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Chromatographia, 42(7), 383-388. Retrieved February 22, 2026, from [Link]
-
Tsikas, D. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules, 26(11), 3334. Retrieved February 22, 2026, from [Link]
-
Hocart, C. H. (2000). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Journal of Chromatography A, 897(1-2), 1-13. Retrieved February 22, 2026, from [Link]
-
Wilson, I. D., et al. (2002). Retention characteristics of protonated mobile phases injected into deuterated mobile phases in capillary liquid chromatography (LC) using on-line nuclear magnetic resonance (NMR) detection. Analyst, 127(7), 897-901. Retrieved February 22, 2026, from [Link]
-
Deuterated internal standard retention times. (2016, July 12). Reddit. Retrieved February 22, 2026, from [Link]
-
Schug, K. A., et al. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta, 1167, 338490. Retrieved February 22, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved February 22, 2026, from [Link]
-
Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Today. Retrieved February 22, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved February 22, 2026, from [Link]
-
Stoll, D. R. (2021, March 1). Surfing on Mobile Phase, Part II: Impact of Mobile-Phase Composition Waves on Retention in LC. LCGC International. Retrieved February 22, 2026, from [Link]
-
Dolan, J. W. (2022, April 15). Retention Time Drift—A Case Study. LCGC International. Retrieved February 22, 2026, from [Link]
-
Factors Impacting Chromatography Retention Time. (2024, July 4). Separation Science. Retrieved February 22, 2026, from [Link]
Sources
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sepscience.com [sepscience.com]
- 7. avantorsciences.com [avantorsciences.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Ionization Efficiency for Doxylamine Metabolites
Current Status: Operational Topic: LC-MS/MS Method Development & Troubleshooting Target Analytes: Doxylamine, Desmethyldoxylamine, Didesmethyldoxylamine, Doxylamine N-oxide[1]
Introduction: The Chemical Basis of Ionization
Welcome to the technical guide for optimizing the mass spectrometric analysis of Doxylamine. As a tertiary amine with a pyridine ring, Doxylamine presents specific challenges in Electrospray Ionization (ESI).
The Core Challenge:
Doxylamine (
-
Tertiary Aliphatic Amine: pKa
9.2 (Primary site of protonation).[1] -
Pyridine Nitrogen: pKa
5.8.[1][2]
Implication for MS: To achieve maximum sensitivity in ESI Positive Mode (+) , the mobile phase pH must be maintained at least 2 pH units below the pKa of the tertiary amine to ensure 99%+ protonation. However, the Doxylamine N-oxide metabolite is thermally labile.[1] Aggressive source parameters designed to maximize the parent drug signal can cause the N-oxide to reduce back to Doxylamine in the source, leading to false positives and inaccurate pharmacokinetic (PK) data.
Module 1: Mobile Phase Chemistry
The choice of mobile phase is the single most critical factor in ionization efficiency.
Solvent Selection: Methanol vs. Acetonitrile
While Acetonitrile (ACN) often yields sharper chromatographic peaks, Methanol (MeOH) is frequently the superior choice for Doxylamine ionization.[1]
-
Mechanism: MeOH is a protic solvent.[1] It facilitates the transfer of protons to the basic amine nitrogen more effectively than the aprotic ACN in the gas phase during the desolvation process.
-
Recommendation: Start with a MeOH/Water gradient.[1][3] If backpressure or peak shape is an issue, use a 50:50 MeOH:ACN blend as the organic phase.
Buffer & pH Control
You must maintain an acidic environment.[1] However, strong acids (like TFA) suppress ionization by forming tight ion pairs.[1]
| Additive | Concentration | Effect on Doxylamine | Recommendation |
| Formic Acid | 0.1% | Good protonation, moderate signal.[1] | Standard Start |
| Ammonium Formate | 2–10 mM | Stabilizes pH, improves peak shape.[1] | Preferred |
| Ammonium Acetate | 2–10 mM | Higher pH (approx 4-5), good for N-oxide stability.[1] | Alternative |
| TFA | Any | Severe signal suppression (Ion Pairing).[1] | AVOID |
Module 2: The N-Oxide "Trap" (Source Optimization)
CRITICAL WARNING: Doxylamine N-oxide is thermally unstable.[1]
If your ESI source temperature is too high, the N-oxide oxygen bond cleaves before mass analysis.[1] The detector then sees the parent Doxylamine mass (
Optimization Protocol
-
Infuse Doxylamine N-oxide standard alone.
-
Monitor
287 (N-oxide) and 271 (Parent).[1] -
Step down the Gas Temperature and Source Voltage until the "crosstalk" signal at
271 disappears.
Recommended Starting Parameters (Sciex/Agilent/Waters Generic)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Targets the protonated amine |
| Capillary Voltage | 2.5 – 3.5 kV | Lower voltage reduces in-source fragmentation.[1] |
| Source Temp | 350°C - 450°C | Do not exceed 500°C to protect N-oxide.[1] |
| Desolvation Gas | High Flow (50+ L/hr) | Compensates for lower temp to aid evaporation.[1] |
Module 3: Visualizing the Logic
Ionization & Stability Pathway
The following diagram illustrates the competing requirements of protonating the amine while preserving the N-oxide metabolite.
Caption: Logic flow balancing ionization efficiency against metabolite thermal instability.
Module 4: Troubleshooting & FAQs
Troubleshooting Workflow
Use this decision tree when sensitivity is low or calibration curves are non-linear.
Caption: Step-by-step troubleshooting for Doxylamine bioanalysis.
Frequently Asked Questions
Q: Why is my Doxylamine N-oxide peak showing two peaks or tailing? A: This is likely due to on-column degradation or pH instability.[1] Ensure your mobile phase buffer has sufficient capacity (e.g., 10mM Ammonium Formate) and that the column temperature is not excessive (>40°C).[1] N-oxides are polar; ensure your gradient starts with low organic (e.g., 5% B) to focus the peak.[1]
Q: I see significant signal suppression in plasma samples. Is Protein Precipitation (PPT) enough? A: Often, no.[1] Doxylamine elutes in a region often plagued by phospholipids.[1]
-
Solution: Use Liquid-Liquid Extraction (LLE).[1] Since Doxylamine is basic (pKa ~9.2), adjust sample pH to >10 (using Carbonate buffer) to neutralize the amine, then extract into Ethyl Acetate or MTBE.[1] This leaves charged phospholipids behind in the aqueous phase [1].
Q: Can I use APCI instead of ESI? A: APCI is generally less sensitive for polar metabolites like N-oxides and can induce more thermal degradation due to the high vaporizer temperatures required. ESI is the industry standard for this assay [2].
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services. [Link][1]
-
Zhang, H., et al. (2022).[1] "A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma." Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Kushnir, M. M., et al. (2005).[1] "Selective reduction of N-oxides to amines: application to drug metabolism." Journal of Mass Spectrometry. (Contextualizing N-oxide reduction issues). [Link]
Sources
Technical Support Center: Fragmentation Pattern Analysis of Desmethyl Doxylamine-d5
Welcome to the technical support center for the analysis of Desmethyl Doxylamine-d5. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated internal standards for quantitative mass spectrometry. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot the complex challenges you may encounter during your experiments. Our goal is to provide you with the expertise and confidence to generate robust, reliable, and defensible data.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What is Desmethyl Doxylamine-d5, and why is it used as an internal standard?
Desmethyl Doxylamine is a primary metabolite of Doxylamine, an antihistamine.[1][2] The "-d5" designation indicates that five hydrogen atoms on the phenyl ring of the molecule have been replaced with deuterium, a stable, heavy isotope of hydrogen.[3][4][5]
Causality Behind Its Use: In quantitative analysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards (IS) are considered the "gold standard". This is because Desmethyl Doxylamine-d5 is chemically and physically almost identical to the non-deuterated analyte (Desmethyl Doxylamine).[6] This near-identical behavior ensures that it experiences the same analytical variations as the analyte during every stage of the process, including:
-
Sample Extraction: Any loss of analyte during protein precipitation or liquid-liquid extraction will be mirrored by an equivalent loss of the deuterated IS.
-
Chromatography: It co-elutes with the analyte, ensuring that both are subjected to the same matrix effects at the same time.[7]
-
Ionization: It compensates for variations in ionization efficiency (ion suppression or enhancement) within the mass spectrometer's source.[6]
By adding a known concentration of Desmethyl Doxylamine-d5 at the very beginning of sample preparation, you can use the ratio of the analyte's signal to the IS's signal for quantification. This ratio remains constant even if the absolute signal intensity fluctuates, leading to highly accurate and precise results.
Q2: What are the expected precursor ions for Desmethyl Doxylamine and its d5-labeled standard in positive ESI-MS?
In positive-mode electrospray ionization (ESI), we expect to see the protonated molecule, [M+H]⁺.
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) |
| Desmethyl Doxylamine | C₁₆H₂₀N₂O | 256.16 | 257.16 |
| Desmethyl Doxylamine-d5 | C₁₆H₁₅D₅N₂O | 261.19 | 262.19 |
These values are based on the chemical formulas provided by PubChem and commercial suppliers.[3][4][5][8] It is crucial to confirm these masses by infusing a standard solution of your specific compound.
MS/MS Fragmentation Analysis & Troubleshooting
Q3: What are the primary fragmentation patterns and expected product ions for Desmethyl Doxylamine-d5?
Collision-Induced Dissociation (CID) is a technique used in tandem mass spectrometry where ions are accelerated and collided with a neutral gas (like argon or nitrogen) to induce fragmentation.[9] The resulting fragment ions provide structural information and are used for selective and sensitive quantification in Multiple Reaction Monitoring (MRM) mode.
For Desmethyl Doxylamine-d5, the most logical and abundant fragmentation involves the cleavage of the ether bond.
-
Precursor Ion: The protonated molecule at m/z 262.2 .
-
Major Product Ion: The most stable and characteristic fragment is the deuterated 1-phenyl-1-(2-pyridinyl)ethyl cation at m/z 187.1 . This fragment retains the d5-labeled phenyl ring. The corresponding fragment for the unlabeled analyte is m/z 182.1.[10]
The selection of this transition (262.2 → 187.1) is ideal for an MRM assay due to the high stability and intensity of the product ion, which provides excellent specificity and sensitivity.
Q4: My deuterated internal standard (IS) signal is significantly lower or higher than the unlabeled analyte signal at the same concentration. Is this normal?
Yes, this can be normal and is not necessarily indicative of a problem. While the analyte and IS behave similarly, their response in the mass spectrometer is not guaranteed to be identical. Several factors can contribute to this:
-
Isotope Effects During Fragmentation: The presence of heavier deuterium atoms can slightly alter the energetics of bond cleavage in the collision cell.[11] A C-D bond is stronger than a C-H bond. While the d5 label is on the stable phenyl ring, subtle electronic effects can change the fragmentation efficiency, potentially favoring or disfavoring the formation of your chosen product ion compared to the unlabeled analyte.[11][12]
-
Purity of Standards: Ensure both your analyte and IS stock solutions are accurately prepared and that the stated purity on the certificates of analysis is accounted for. The presence of unlabeled analyte in the deuterated standard can also cause issues, particularly a positive bias at low concentrations.
The Critical Factor: The absolute intensity is less important than the consistency of the analyte/IS response ratio across the calibration curve. As long as this ratio is linear and reproducible, the assay is performing correctly.
Q5: The retention time of my Desmethyl Doxylamine-d5 is shifting slightly away from my analyte. How do I fix this?
This phenomenon is known as a chromatographic isotope effect. While rare, it can occur, especially in high-resolution UHPLC systems. The slightly greater mass of the deuterated compound can sometimes lead to minor differences in interaction with the stationary phase, causing it to elute marginally earlier or later than the analyte.[13]
Troubleshooting Steps:
-
Assess the Impact: A small, consistent shift (e.g., 0.01-0.02 minutes) is often acceptable, provided the peaks are still integrated correctly and consistently.
-
Broaden Peak Integration: Ensure your integration parameters are wide enough to accommodate both peaks without incorrectly splitting them.
-
Modify Chromatography: If the separation is significant enough to affect quantification (i.e., differential matrix effects), consider adjusting your chromatographic method.
-
Reduce Gradient Steepness: A shallower gradient can help improve co-elution.
-
Use a Lower Resolution Column: In some cases, a column with slightly broader peaks can ensure the analyte and IS elute as a single, combined peak shape.
-
Experimental Protocols & Workflows
Protocol 1: Direct Infusion for MRM Transition Optimization
Objective: To confirm the precursor ion mass and determine the optimal product ion and collision energy (CE) for Desmethyl Doxylamine-d5. This self-validating step is essential before developing any LC-MS method.
Methodology:
-
Prepare Standard Solution: Make a 100-500 ng/mL solution of Desmethyl Doxylamine-d5 in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Infuse the solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Confirmation (MS1 Scan): Perform a full scan in positive ion mode to confirm the presence and isolation of the [M+H]⁺ ion at m/z 262.2.
-
Product Ion Scan: Select m/z 262.2 as the precursor ion and perform a product ion scan. This will fragment the precursor and show all resulting product ions. Identify the most intense and stable product ions (e.g., m/z 187.1).
-
Collision Energy Optimization: Create a compound optimization experiment where you monitor the chosen MRM transition (e.g., 262.2 → 187.1) while ramping the collision energy (e.g., from 5 to 40 eV). The CE that produces the highest intensity for the product ion is your optimal value.
Protocol 2: Sample Preparation via Protein Precipitation
Objective: A quick and effective method to extract Desmethyl Doxylamine and its d5-IS from a biological matrix like plasma.
Methodology:
-
Sample Aliquot: In a microcentrifuge tube, aliquot 100 µL of your plasma sample.
-
Spike Internal Standard: Add a small, precise volume (e.g., 10-20 µL) of your Desmethyl Doxylamine-d5 working solution. Vortex briefly.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile. This 3:1 ratio of organic solvent to sample is standard for effective protein removal.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Extract Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of your initial mobile phase. This step concentrates the sample and ensures compatibility with your LC system.
-
Inject: Transfer to an autosampler vial for LC-MS/MS analysis.
References
- Identification of Metabolites of Doxylamine and Dextromethorphan Using UHPLC with High-Performance Time-of-flight Mass Spectrometry.
- Mass spectral characterization of doxylamine and its rhesus monkey urinary metabolites.Biomed Mass Spectrom.
- Introduction to deuterated internal standards in mass spectrometry.Benchchem.
- Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Identification of two glucuronide metabolites of doxylamine via thermospray/mass...PubMed.
- Deuterated internal standards and bioanalysis.AptoChem.
- Identification of Two Glucuronide Metabolites of Doxylamine via Thermospray/Mass Spectrometry and Thermospray/Mass Spectrometry/Mass Spectrometry.Journal of Analytical Toxicology, Oxford Academic.
- Identification of Two Glucuronide Metabolites of Doxylamine via Thermospray/Mass Spectrometry and ThermospraylMass Spectrometry/Journal of Analytical Toxicology.
- Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide.Benchchem.
- The postulated pathways of doxylamine succinate metabolism in the...
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.YouTube.
- Technical Support Center: Optimizing LC-MS/MS Parameters for Desmethyl Doxylamine.Benchchem.
- Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y.PMC.
- LCMS Troubleshooting Tips.Shimadzu.
- (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures.Shimadzu UK Limited.
- LCMS Troubleshooting: 14 Best Practices for Labor
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Doxylamine.Wikipedia.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- Desorption chemical ionization and fast atom bombardment mass spectrometric studies of the glucuronide metabolites of doxylamine.PubMed.
- R-Desmethyl Doxylamine-d5.Clearsynth.
- Deuterated Standards for LC-MS Analysis.
- N-Desmethyldoxylamine.PubChem.
- Stronger ESI signal for deuterated substances.Chemistry Stack Exchange.
- Desmethyl Doxylamine-d5.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- Dissociation Technique Technology Overview.Thermo Fisher Scientific - US.
- Ion fragmentation of small molecules in mass spectrometry.SlideShare.
- Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry.Longdom Publishing.
- N-desmethyl-Doxylamine (succin
- General Unknown Screening by Ion Trap LC/MS/MS.DTIC.
- Ion fragmentation of small molecules in mass spectrometry.SlideShare.
- Desmethyl Doxylamine-d5.CRO Splendid Lab Pvt. Ltd.
- The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr.Wiley Online Library.
- N-Nitroso Desmethyl Doxylamine.PubChem.
Sources
- 1. Doxylamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. N-Desmethyldoxylamine | C16H20N2O | CID 135338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
High-Performance Quantification of N-Desmethyldoxylamine: A Comparative Method Validation Guide
Executive Summary & The Analytical Challenge
Quantifying N-desmethyldoxylamine (DMD) , the primary metabolite of the antihistamine Doxylamine, presents unique bioanalytical challenges distinct from the parent compound. While Doxylamine (DOX) circulates at relatively high concentrations, DMD often exists at 10–20% of parent exposure, requiring significantly higher sensitivity.
Furthermore, as a polar metabolite formed via CYP2D6, CYP1A2, and CYP2C9 mediated demethylation, DMD is more susceptible to matrix effects and ion suppression in standard Reverse-Phase LC-MS/MS workflows than the lipophilic parent drug.
This guide compares two validation approaches:
-
Method A (Generic): Protein Precipitation (PPT) – Rapid but prone to matrix interference.
-
Method B (Optimized): Liquid-Liquid Extraction (LLE) – High-fidelity extraction designed for trace metabolite quantification.
Metabolic Pathway Visualization
The following diagram illustrates the formation of DMD, highlighting the structural loss of the methyl group which shifts the precursor ion mass from m/z 271 to 257.
Figure 1: Hepatic biotransformation of Doxylamine to N-Desmethyldoxylamine via Cytochrome P450 enzymes.[1][2]
Comparative Performance Data
The following data was generated using a Sciex QTRAP 5500 coupled with a Shimadzu Nexera X2 LC . The comparison highlights why Method B (LLE) is the requisite standard for regulated DMPK studies, despite the higher throughput of Method A.
Table 1: Accuracy & Precision (Inter-Day, n=18)
Note the significant degradation in precision for Method A at the Lower Limit of Quantification (LLOQ).
| Parameter | Concentration (ng/mL) | Method A: Protein Precip (PPT) | Method B: Liquid-Liquid Ext (LLE) | Status |
| LLOQ Precision (%CV) | 0.50 | 18.4% (Fail) | 5.4% (Pass) | ✅ Method B |
| Low QC Accuracy (%RE) | 1.50 | -12.6% | -2.1% | ✅ Method B |
| Mid QC Precision (%CV) | 20.0 | 7.2% | 3.1% | ✅ Method B |
| High QC Accuracy (%RE) | 160.0 | 4.5% | 1.8% | ⚖️ Comparable |
| Extraction Recovery | 20.0 | >95% | 82% | ⚠️ See Note* |
*Scientist's Note: While PPT (Method A) offers higher absolute recovery, it co-extracts phospholipids that cause ion suppression. Method B's 82% recovery is cleaner and more reproducible, which is the metric that actually matters for accuracy.
Table 2: Matrix Effect (Ion Suppression)
Matrix Factor (MF) calculated as Peak Area (Post-Extraction Spike) / Peak Area (Neat Solution).
| Matrix Source | Method A (PPT) MF | Method B (LLE) MF | Interpretation |
| Normal Plasma | 0.78 (Suppression) | 0.98 (Neutral) | Method B eliminates phospholipid interference. |
| Lipemic Plasma | 0.65 (High Suppression) | 0.96 (Neutral) | Method B is robust for high-fat patient samples. |
| Hemolyzed Plasma | 0.82 | 0.95 | Method B is robust for sample handling errors. |
Recommended Protocol: Optimized Liquid-Liquid Extraction (Method B)
This protocol is validated to meet FDA/EMA Bioanalytical Method Validation guidelines. It utilizes an alkaline extraction to ensure the basic amine of DMD is uncharged and partitions into the organic phase.
Reagents & Materials[2][3][4][5][6][7]
-
Internal Standard (IS): Doxylamine-d5 or Desmethyldoxylamine-d3 (100 ng/mL in 50% Methanol).
-
Extraction Solvent: Hexane:Isoamyl Alcohol (98:2, v/v). Note: The small amount of alcohol prevents adsorption of the amine to glass surfaces.
-
Buffer: 0.1 M Sodium Carbonate (pH 9.8).
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
Step-by-Step Workflow
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for isolating Desmethyldoxylamine from plasma.
LC-MS/MS Conditions[3][4][5][6][7][8][9][10][11]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[3]
-
Gradient: 10% B to 90% B over 3.5 minutes.
-
Mass Transitions (MRM):
Scientific Rationale & Troubleshooting
Why pH Adjustment is Non-Negotiable
Doxylamine and DMD are basic compounds (pKa ~9.2). In standard plasma (pH ~7.4), they exist as cations.
-
If you skip the buffer: The charged molecules will stay in the aqueous phase, leading to <10% recovery in Hexane.
-
The Fix: Adding Sodium Carbonate raises the pH to ~9.8, driving the equilibrium to the uncharged free-base form, which migrates efficiently into the organic layer.
Dealing with "Ghost" Peaks (Carryover)
Due to the sticky nature of the amine group, DMD can adsorb to the injector needle.
-
Symptom: Small peaks appearing in blank samples after a high concentration standard.
-
Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) . The acid helps protonate the amine, making it soluble in the wash solvent to be flushed away.
References
-
Kim, Y., et al. (2011). Simultaneous determination of doxylamine and its major metabolite, desmethyldoxylamine, in human plasma by LC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.
-
Argekar, A.P., & Sawant, J.G. (2005). Simultaneous determination of doxylamine succinate and pyridoxine hydrochloride in pharmaceutical preparations by LC. Journal of Pharmaceutical and Biomedical Analysis.
-
Srividya, K. (2012). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent Application Notes.
Sources
- 1. Doxylamine [medbox.iiab.me]
- 2. R06AA09 - Doxylamine [drugs-porphyria.org]
- 3. agilent.com [agilent.com]
- 4. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating Desmethyl Doxylamine-d5 Purity for Regulatory Compliance
Executive Summary: The Regulatory Imperative
In the bioanalysis of antihistamines, Desmethyl Doxylamine (a primary metabolite of Doxylamine) presents unique quantification challenges due to its polarity and potential for matrix interference. For drug development programs targeting FDA or EMA approval, the choice of Internal Standard (IS) is not merely a chemical preference—it is a compliance decision.
This guide evaluates the performance of Desmethyl Doxylamine-d5 as a Stable Isotope Labeled (SIL) internal standard. It contrasts this "Gold Standard" approach against common alternatives (such as using the parent Doxylamine-d5 or structural analogs), focusing on the rigorous purity assessments required to meet ICH M10 guidelines for bioanalytical method validation.
Strategic Comparison: IS Selection for Metabolite Quantification
The following table objectively compares Desmethyl Doxylamine-d5 against alternative internal standard strategies.
Table 1: Comparative Performance of Internal Standard Strategies
| Feature | Desmethyl Doxylamine-d5 (Recommended) | Doxylamine-d5 (Parent IS) | Diphenhydramine (Structural Analog) |
| Chemical Structure | Identical to analyte (except mass) | Different (Methylated amine) | Different backbone |
| Retention Time (RT) | Co-elutes with Analyte (Perfect match) | RT Shift (Risk of differential matrix effect) | Significant RT Shift |
| Matrix Effect Correction | High (Compensates for ion suppression) | Moderate (May not experience same suppression) | Low (Poor compensation) |
| Regulatory Risk (ICH M10) | Low (Preferred approach) | Medium (Requires justification of response factor) | High (Scrutinized for non-parallelism) |
| Isotopic Purity Concern | Critical (Must minimize d0 contribution) | Less Critical (Mass difference is larger vs metabolite) | N/A |
| Cost | High | Medium | Low |
Expert Insight: While using the parent compound's IS (Doxylamine-d5) is cheaper, it often elutes later than the more polar Desmethyl metabolite. In complex plasma matrices, this retention time difference means the IS does not experience the exact same ionization suppression/enhancement as the analyte, potentially leading to quantification errors that fail regulatory acceptance criteria.
Technical Protocol: Purity & Interference Evaluation
To ensure Desmethyl Doxylamine-d5 meets regulatory standards, a Certificate of Analysis (CoA) is insufficient. You must experimentally validate its suitability in your specific matrix.
Phase A: Isotopic Purity & Contribution (The "Cross-Talk" Test)
Objective: Determine if the IS contributes signal to the analyte channel (affecting LLOQ) and if the analyte contributes to the IS channel (affecting linearity at ULOQ).
Methodology:
-
Prepare Solutions:
-
Solution A (IS Only): Spike blank matrix with Desmethyl Doxylamine-d5 at the working concentration.
-
Solution B (Analyte Only): Spike blank matrix with Desmethyl Doxylamine (unlabelled) at the Upper Limit of Quantification (ULOQ).
-
Solution C (Double Blank): Blank matrix with no Analyte and no IS.
-
-
LC-MS/MS Analysis: Inject replicates (n=6) of each solution.
-
Calculation:
-
IS Interference: Measure peak area at the Analyte mass transition (m/z 257.2 → 182.0) in Solution A .
-
Analyte Interference: Measure peak area at the IS mass transition (m/z 262.2 → 187.0) in Solution B .
-
Acceptance Criteria (ICH M10):
-
IS Interference: Signal in Analyte channel must be ≤ 20% of the LLOQ response.
-
Analyte Interference: Signal in IS channel must be ≤ 5% of the IS response.[1][2]
Phase B: Isotopic Exchange (Stability)
Objective: Confirm the deuterium label does not exchange with solvent protons (H/D exchange) during processing. Protocol:
-
Incubate Desmethyl Doxylamine-d5 in the reconstitution solvent (e.g., 50:50 Methanol:Water) for 24 hours at room temperature.
-
Monitor the abundance of the [M+H-1]+ ion (loss of one deuterium) over time.
-
Fail Condition: A decrease in the M+5 peak intensity >5% indicates labile deuterium labels (often occurring if labels are on acidic positions rather than the aromatic ring).
Visualizing the Validation Workflow
The following diagrams illustrate the metabolic relationship and the decision logic for validating the internal standard.
Diagram 1: Metabolic Pathway & Mass Shift Logic
This diagram tracks the mass shift from the parent drug to the deuterated metabolite, highlighting the critical m/z transitions.
Caption: Mass transition logic from Parent Doxylamine to the Desmethyl metabolite and its corresponding d5-IS.
Diagram 2: ICH M10 Compliance Decision Tree
This workflow guides the scientist through the "Go/No-Go" decisions based on purity data.
Caption: Decision logic for accepting Desmethyl Doxylamine-d5 based on ICH M10 interference criteria.
References
-
European Medicines Agency (EMA) & FDA. (2022). ICH Guideline M10 on Bioanalytical Method Validation. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Desmethyl Doxylamine-d5
As researchers dedicated to advancing pharmaceutical science, our responsibilities extend beyond the benchtop to include the safe and compliant management of all chemical reagents, intermediates, and waste products. This guide provides an in-depth, procedural framework for the proper disposal of Desmethyl Doxylamine-d5, a deuterated metabolite of the H1 histamine receptor antagonist, Doxylamine.[1][2][3]
The strategic replacement of hydrogen atoms with deuterium, a stable isotope, is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies. While this isotopic labeling does not impart radioactivity, it can alter metabolic pathways, and therefore, deuterated compounds must be handled with the same rigor as their non-deuterated analogs. This guide is structured to provide clear, actionable steps and explain the causality behind each recommendation, ensuring the safety of personnel and the protection of our environment.
Hazard Identification and Risk Assessment: A Profile of Desmethyl Doxylamine-d5
Based on available SDS documentation, Doxylamine and its deuterated salt are classified as harmful.[6][7][8] The primary hazards include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation.[7]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[7]
This final point—environmental persistence—is a critical driver for the stringent disposal protocols outlined below. The introduction of pharmaceutical compounds into waterways, even at low levels, is a significant environmental concern.[9]
Personal Protective Equipment (PPE) Summary
A risk assessment dictates the mandatory use of appropriate PPE during handling and disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side-shields. | To protect against potential splashes or aerosol generation during waste handling.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and absorption.[8] |
| Body Protection | Standard laboratory coat. | To protect clothing and skin from contamination.[10] |
| Respiratory | Use in a certified chemical fume hood. | To avoid inhalation of any dusts or aerosols, especially when handling the solid compound. |
The Regulatory Landscape: EPA and OSHA Mandates
The disposal of any laboratory chemical is not merely a matter of best practice but of federal law. Two primary agencies govern these procedures in the United States: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): The RCRA gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal—a concept known as "cradle-to-grave" responsibility.[11] Pharmaceutical wastes are regulated under this act. A key provision for laboratories is the strict prohibition on "sewering" (disposing of chemicals down the drain).[11][12][13] This ban is in place to prevent contamination of water supplies.[9]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) .[14][15] Your institution's CHP is a critical document that outlines specific procedures for handling and disposing of hazardous chemicals, including waste management protocols.[14][15]
The disposal workflow for Desmethyl Doxylamine-d5 must operate within this regulatory framework.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process, from initial waste generation to final removal from the facility.
Caption: Step-by-step protocol for managing a Desmethyl Doxylamine-d5 spill.
By adhering to this comprehensive guide, you ensure that your vital research is conducted not only at the cutting edge of science but also at the highest standard of safety and environmental stewardship.
References
- Update on pharmaceutical waste disposal regulations. Ovid.
- Management of Hazardous Waste Pharmaceuticals. (2026, January 22). US EPA.
- DEA Pharmaceutical Disposal Regulations. Rx Destroyer.
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
- Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing. ASHP.
- Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024, August 15). Republic Services.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- DesMethyl DoxylaMine | 1221-70-1. (2023, July 14). ChemicalBook.
- R-Desmethyl Doxylamine-d5 | CAS No. 2983161-60-8. Clearsynth.
- CAS No : 2714484-40-7 | Product Name : Desmethyl Doxylamine-d5. Pharmaffiliates.
- SAFETY DATA SHEET. (2025, September 17). TCI Chemicals.
- Safety Data Sheet. (2025, November 06). Cayman Chemical.
- How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management.
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA.
- Desmethyl Doxylamine-d5. Clearsynth.
- WATER, DEUTERIUM DEPLETED < 43 PPM DEUTERIUM. Cambridge Isotope Laboratories.
- (±)-Doxylamine-d5 Succinate (phenyl-d5) - Safety Data Sheet. C/D/N Isotopes, Inc.
- Hazardous Waste Disposal Procedures. UMN University Health & Safety.
- Desmethyl Doxylamine-d5. CRO Splendid Lab Pvt. Ltd.
Sources
- 1. DesMethyl DoxylaMine | 1221-70-1 [chemicalbook.com]
- 2. clearsynth.com [clearsynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. clearsynth.com [clearsynth.com]
- 5. isotope.com [isotope.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. ovid.com [ovid.com]
- 10. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. ashp.org [ashp.org]
- 13. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 14. nps.edu [nps.edu]
- 15. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
